(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine
CAS No.: 1005610-24-1
Cat. No.: VC4144297
Molecular Formula: C6H10BrN3
Molecular Weight: 204.071
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005610-24-1 |
|---|---|
| Molecular Formula | C6H10BrN3 |
| Molecular Weight | 204.071 |
| IUPAC Name | (4-bromo-1-ethylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |
| Standard InChI Key | BMDXWVDXUZDIIO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)CN)Br |
Introduction
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is specifically modified with a bromine atom at the 4-position and an ethyl group at the 1-position, along with a methanamine functional group. Its unique structural features make it a subject of interest in medicinal chemistry for potential pharmacological applications.
Synthesis and Preparation
The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine typically involves multiple steps, often starting with the formation of the pyrazole ring through cyclization reactions. The specific conditions, such as temperature control and solvent choice, are crucial for optimizing yield and purity. The compound can be prepared in various purity forms, including high and ultra-high purity, which are essential for pharmaceutical and research applications .
Biological Activity and Potential Applications
Compounds with pyrazole rings, like (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine, often exhibit a range of pharmacological effects. These can include antimicrobial, anti-inflammatory, and potential central nervous system (CNS) effects, depending on the specific substituents and structural modifications. The presence of a bromine atom and an ethyl group may enhance its biological activity compared to similar compounds without these substituents.
Potential Applications:
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Pharmacological Effects: Antimicrobial, anti-inflammatory, CNS effects
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Biological Targets: Enzymes, receptors involved in metabolic pathways
Chemical Reactivity
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine can participate in various chemical reactions typical of amines and halogenated compounds. Its reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts. Nucleophilic substitution reactions are common, given the presence of the bromine atom, which can be replaced by other functional groups under appropriate conditions.
Comparison with Similar Compounds
Similar compounds, such as (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, share structural features but differ in their alkyl substituents. These differences can significantly affect their biological activity and chemical reactivity. For example, the methyl group in (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine may confer different pharmacokinetic properties compared to the ethyl group in (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine.
Comparison Table:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine | Ethyl group at 1-position | Potential antimicrobial, anti-inflammatory effects |
| (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | Methyl group at 1-position | Potential antimicrobial, anti-inflammatory effects |
| 4-Methylpyrazole | Methyl substitution on pyrazole | Antimicrobial properties |
| 3-Aminopyrazole | Amino group at position 3 | Anti-inflammatory effects |
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